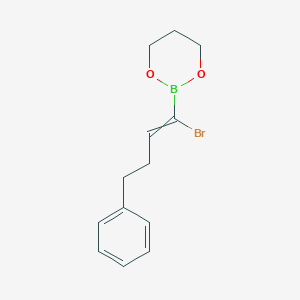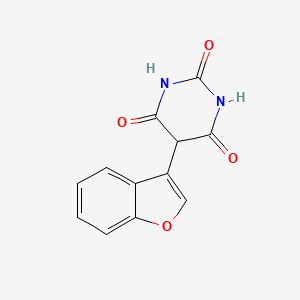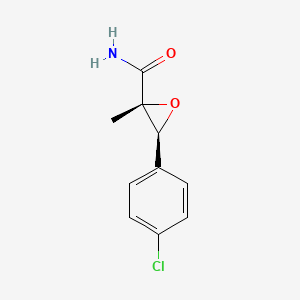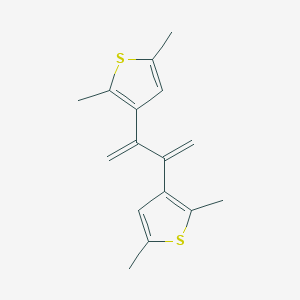![molecular formula C14H13NO6 B12540315 2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid CAS No. 802583-34-2](/img/structure/B12540315.png)
2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid is a chemical compound known for its unique structure and properties It is derived from the benzopyran family, which is known for its diverse biological activities
Méthodes De Préparation
The synthesis of 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid involves several steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-amine with diacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzopyran derivatives such as:
4-Methylumbelliferone: Known for its use in biochemical assays.
Coumarin: Widely studied for its anticoagulant properties.
Compared to these compounds, 2,2’-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid is unique due to its specific structure and the presence of diacetic acid moieties, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
802583-34-2 |
|---|---|
Formule moléculaire |
C14H13NO6 |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-[carboxymethyl-(4-methyl-2-oxochromen-7-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO6/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)15(6-12(16)17)7-13(18)19/h2-5H,6-7H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
DUFMWMGDYXHCAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)

![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)



![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

